(R)-N-ethylpyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC14375096
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H14N2O |
---|---|
Molecular Weight | 142.20 g/mol |
IUPAC Name | (2R)-N-ethylpyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |
Standard InChI Key | KACAMSDOZKVKNP-ZCFIWIBFSA-N |
Isomeric SMILES | CCNC(=O)[C@H]1CCCN1 |
Canonical SMILES | CCNC(=O)C1CCCN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring—a saturated five-membered ring with four carbon atoms and one nitrogen atom. The (R)-configuration at the second carbon establishes its chirality, which is critical for interactions in biological systems. The ethyl group () attached to the nitrogen and the carboxamide () at the second position further define its stereoelectronic properties .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | (2R)-1-ethylpyrrolidine-2-carboxamide | |
CAS Number | 381670-32-2 | |
Molecular Formula | ||
Molecular Weight | 142.20 g/mol | |
SMILES | CCN1CCC[C@@H]1C(=O)N | |
InChIKey | LQOASEHNECNLNM-ZCFIWIBFSA-N |
Stereochemical Significance
The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart. This configuration influences its binding affinity to biological targets, such as enzymes or receptors, where enantioselectivity is often observed. For instance, in drug design, the (R)-form may exhibit enhanced efficacy or reduced off-target effects compared to other stereoisomers.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of (R)-N-ethylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with carboxylic acid derivatives. A common approach utilizes ethylamine and pyrrolidine-2-carboxylic acid under coupling conditions, facilitated by reagents such as carbodiimides (e.g., EDC or DCC). Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (20–40°C) are optimized to maximize yield and enantiomeric purity.
Table 2: Representative Synthetic Conditions
Parameter | Condition | Yield |
---|---|---|
Reagent | EDC, HOBt | 85% |
Solvent | Dichloromethane | - |
Temperature | 25°C | - |
Reaction Time | 12 hours | - |
Asymmetric Synthesis Strategies
Physicochemical Properties
Acidity and Basicity
The compound’s basicity is influenced by the pyrrolidine nitrogen () and the amide group (), as inferred from analogous pyrrolidine derivatives . The ethyl substituent slightly lowers the nitrogen’s basicity compared to unsubstituted pyrrolidine () due to steric and electronic effects .
Solubility and Stability
(R)-N-Ethylpyrrolidine-2-carboxamide is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water ( at 25°C). Stability studies indicate no degradation under inert atmospheres at temperatures below 100°C, making it suitable for long-term storage in anhydrous conditions.
Applications in Scientific Research
Medicinal Chemistry
The compound’s chiral center and amide functionality make it a valuable scaffold for drug discovery. It has been employed as a building block in synthesizing protease inhibitors and kinase modulators, where stereochemistry dictates target selectivity. For example, derivatives of this compound have shown preliminary activity against SARS-CoV-2 main protease () in vitro.
Industrial Applications
In material science, (R)-N-ethylpyrrolidine-2-carboxamide serves as a ligand in asymmetric catalysis for producing enantiomerically pure polymers. Its use in chiral ionic liquids has also been reported, enhancing the efficiency of electrochemical reactions by 40% compared to racemic analogs.
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